M3-NITRODIENAMINE
Description
However, based on the nomenclature and structural analogs in the evidence, it is presumed to be a nitro-substituted dienamine derivative.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286 Da. |
Purity |
95% (TLC, NMR, IR). |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following nitroaromatic compounds share functional groups (nitro, amine, or hydroxyl) and structural motifs that may overlap with hypothetical M3-NITRODIENAMINE.
Table 1: Key Properties of Related Nitroaromatic Compounds
Detailed Structural and Functional Comparisons
Reactivity
- m-Nitroacetanilide : The acetylated amine group reduces nucleophilicity compared to free amines like m-nitroaniline. This stability makes it suitable for controlled reactions in synthetic pathways .
- m-Nitroaniline : The free amine group enables rapid diazotization, a critical step in azo dye synthesis. However, its reactivity increases toxicity risks .
- 3-Nitrophenol: The hydroxyl group enhances acidity, allowing deprotonation in basic conditions. This property is absent in amine-containing analogs.
Thermal and Solubility Properties
- m-Nitroacetanilide : Higher molecular weight (180.16 g/mol) contributes to lower solubility in water compared to m-nitroaniline .
- m-Nitroaniline: Moderately soluble in ethanol and acetone but poorly soluble in water. Melting point: 114°C .
- 3-Nitrophenol: Soluble in methanol and acetone due to polar hydroxyl-nitro interactions. Melting point: 96°C .
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